molecular formula C27H25N5O3 B2757513 7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 543679-41-0

7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2757513
CAS RN: 543679-41-0
M. Wt: 467.529
InChI Key: QXNZQCBNPMWLKY-UHFFFAOYSA-N
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Description

The compound “7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a heterocyclic compound. It belongs to the class of 1,2,4-triazolopyrimidines . These compounds have been widely used in the synthesis of various pharmaceuticals due to their broad spectrum of biological activities .

Scientific Research Applications

Thermally Activated Delayed Fluorescence (TADF) Emitters

Tris[1,2,4]triazolo[1,3,5]triazine (TTT) serves as a novel rigid electron acceptor in constructing D3–A star-shaped tristriazolotriazine derivatives. Specifically, two emitters—3,7,11-tris(4-(10H-phenoxazin-10-yl)phenyl)tris([1,2,4]triazolo)[1,3,5]triazine (TTT-PXZ) and 3,7,11-tris(4-(9,9-dimethylacridin-10(9H)yl)phenyl)tris([1,2,4])triazolo[1,3,5]triazine (TTT-DMAC)—have been developed. Both TTT-PXZ and TTT-DMAC exhibit TADF activities and properties related to aggregation-induced emission enhancement (AIEE). Solution-processed organic light-emitting diodes (OLEDs) based on TTT-PXZ green emitters achieve good performance, with an external quantum efficiency (EQE) of up to 6.2% .

Antiproliferative Activity

The compound has shown promise in inhibiting tumor growth without significant toxicity. Specifically, 6-p-tolyl-3-(3,4,5-trimethoxybenzyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (referred to as B5) significantly suppressed tumor growth in an A549 xenograft mouse model. These observations suggest that 6-p-tolyl-3-(3,4,5-trimethoxybenzyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine could serve as a potential lead compound for developing highly selective and efficient anticancer agents .

Multicomponent Synthesis

The compound has been synthesized using a multicomponent approach under green chemistry conditions. Lemon juice was employed as an acidic catalyst, resulting in a series of [1,2,4]-triazole derivatives bearing amino acid moieties. These compounds were characterized using various spectral and elemental analyses .

Antimicrobial Activity

While not directly related to the compound itself, [1,2,4]-triazole derivatives have been investigated for their antimicrobial properties. The synthesis of these derivatives via multicomponent reactions has been explored, and their potential as antimicrobial agents is an area of interest .

Potential Therapeutic Applications

[1,2,4]-Triazolo[1,5-a]pyrimidine-containing polycyclic systems have been studied for various therapeutic purposes:

OLED Materials

The compound’s rigid structure and TADF properties make it an interesting candidate for organic light-emitting diodes (OLEDs). Further research into its luminescence efficiency, stability, and film-forming ability could enhance its application in solution-processed OLEDs .

properties

IUPAC Name

7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O3/c1-16-11-13-18(14-12-16)25-30-27-28-17(2)23(26(34)29-21-9-4-5-10-22(21)35-3)24(32(27)31-25)19-7-6-8-20(33)15-19/h4-15,24,33H,1-3H3,(H,29,34)(H,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNZQCBNPMWLKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)NC4=CC=CC=C4OC)C5=CC(=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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